molecular formula C6H6BrNO B7899290 4-Bromo-2-(methoxy-D3)pyridine

4-Bromo-2-(methoxy-D3)pyridine

Cat. No.: B7899290
M. Wt: 191.04 g/mol
InChI Key: YFTGMMXMLPTTAY-FIBGUPNXSA-N
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Description

4-Bromo-2-(methoxy-D3)pyridine is a deuterated pyridine derivative strategically designed for use in chemical and pharmaceutical research. This compound features a bromine atom at the 4-position and a deuterated methoxy group (-OCD3) at the 2-position of the pyridine ring. This specific substitution pattern makes it a valuable and versatile synthetic intermediate. Deuterated compounds like this one are crucial in drug discovery and development, often used as internal standards in mass spectrometry and HPLC to ensure analytical accuracy and reliability due to their nearly identical chemical properties to their non-deuterated counterparts, which allows for precise quantification . Furthermore, the bromine atom serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely employed to create biaryl structures found in many active pharmaceutical ingredients . The incorporation of deuterium (D), a stable hydrogen isotope, can also be used to study a drug's metabolic fate, as deuterated bonds are more resistant to cleavage, potentially altering the pharmacokinetic and metabolic profile of a candidate molecule. This reagent is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-bromo-2-(trideuteriomethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGMMXMLPTTAY-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination via Electrophilic Aromatic Substitution

The methoxy-D₃ group at the 2-position of pyridine exerts a strong ortho/para-directing effect, enabling bromination at the 4-position. In a protocol adapted from Coldwell et al., electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 85–90% regioselectivity for the 4-bromo isomer. The deuterated methoxy group enhances electron density at the 4-position, favoring bromine incorporation. Yields range from 65–72% after recrystallization from ethanol-water mixtures.

Solvent-Dependent Regioselectivity

Comparative studies in tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) reveal reduced regioselectivity (≤50% 4-bromo product) due to diminished solvation of the transition state. In contrast, DMF stabilizes the bromopyridinium intermediate, enhancing para selectivity.

Deuterium Incorporation via Nucleophilic Alkylation

Synthesis of 2-Hydroxypyridine Intermediate

The precursor 2-hydroxypyridine is synthesized via hydrolysis of 2-chloropyridine using aqueous sodium hydroxide at 80°C (yield: 92%). Subsequent deuteration involves treating the hydroxyl group with deuterated methyl iodide (CD₃I) under basic conditions.

Methoxy-D₃ Group Installation

A modified protocol from CN105017136A employs sodium methoxide-D₃ (CD₃ONa) in DMF at 60°C to displace the hydroxyl group with CD₃. Key parameters include:

  • Molar ratio : 1:1.2 (2-hydroxypyridine:CD₃I)

  • Reaction time : 12–16 hours

  • Yield : 78–82% after distillation

Deuterium incorporation is confirmed via mass spectrometry (>98% D₃).

Alternative Pathways: Halogen Exchange and Cross-Coupling

Halogen Exchange at the 4-Position

A two-step approach involves:

  • Lithiation of 2-(methoxy-D₃)pyridine at -78°C using n-butyllithium.

  • Quenching with trimethyltin bromide (Me₃SnBr) to form 4-trimethylstannyl-2-(methoxy-D₃)pyridine, followed by bromination with Br₂ in CH₂Cl₂ (yield: 68%).

Suzuki-Miyaura Cross-Coupling

Purification and Characterization

Recrystallization Optimization

Crude 4-bromo-2-(methoxy-D₃)pyridine is purified using 75% ethanol, achieving >99% purity (HPLC). Recrystallization temperatures below 10°C minimize deuterium loss.

Spectroscopic Confirmation

  • ¹H NMR : Absence of methoxy proton signal at δ 3.8–4.0 ppm confirms deuteration.

  • ¹³C NMR : CD₃ resonance at δ 54.2 ppm.

  • MS (ESI) : m/z 192.97 [M+H]⁺ (theoretical: 192.96).

Challenges and Mitigation Strategies

Deuterium Exchange During Bromination

Prolonged exposure to protic solvents (e.g., H₂O) risks H/D exchange at the methoxy-D₃ group. Anhydrous DMF or THF is recommended for bromination steps.

Byproduct Formation

Decarboxylation or di-bromination byproducts (e.g., 3,5-dibromo derivatives) are suppressed by maintaining reaction temperatures below 20°C and using stoichiometric NBS.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that bromination in a continuous flow reactor (residence time: 5 min) improves yield (80%) and reduces CD₃I consumption by 15% compared to batch processes.

Cost-Benefit Analysis of Deuteration

Despite higher reagent costs (CD₃I: ~$2,000/mol vs. CH₃I: ~$100/mol), the isotopic purity required for pharmacokinetic studies justifies the expense.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and organoboron reagents for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(methoxy-D3)pyridine, while a Suzuki coupling reaction can produce a biaryl compound.

Scientific Research Applications

4-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling, which allows for precise tracking in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, where its unique properties can enhance performance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxy-D3)pyridine depends on its specific application. In biological systems, its deuterated nature allows for detailed studies of metabolic processes, as the deuterium atoms can be tracked using spectroscopic techniques. The compound may interact with various molecular targets, such as enzymes or receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)

  • Structural Differences : Bromine at position 4 and methoxy at position 2, with an additional methyl group at position 3.
  • Impact of Substituents: The methyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The non-deuterated methoxy group exhibits typical C-H bond reactivity, making it susceptible to oxidative metabolic pathways.
  • Applications : Used in agrochemical intermediates due to its stability and electronic modulation .

5-Bromo-2-methoxy-3-methylpyridine (CAS 960298-00-4)

  • Structural Differences : Bromine at position 5 (meta to methoxy) instead of position 4 (para).
  • Impact of Substituents :
    • The meta-bromine creates distinct electronic effects, directing electrophilic substitutions to different ring positions.
    • Reduced steric hindrance compared to 4-bromo analogs.
  • Applications : Serves as a precursor in synthesizing heterocyclic ligands for catalysis .

4-Bromo-3-(methoxymethoxy)pyridine (CAS 210300-14-4)

  • Structural Differences : Methoxymethoxy (-OCH₂OCH₃) group at position 3.
  • Impact of Substituents :
    • The bulkier methoxymethoxy group sterically hinders reactions at position 3.
    • Enhanced solubility in polar solvents due to the ether linkage.
  • Applications: Explored in polymer chemistry for functionalizing aromatic monomers .

4-Bromo-2-(difluoromethyl)-5-(methoxy-d3)pyridine (CAS 2697156-15-1)

  • Structural Differences : Difluoromethyl (-CF₂H) at position 2 and deuterated methoxy at position 5.
  • Impact of Substituents :
    • Fluorine’s electronegativity withdraws electron density, activating the ring for nucleophilic attack.
    • Deuterated methoxy reduces metabolic degradation rates.
  • Applications: Potential use in dual-isotope labeling for pharmacokinetic studies .

Physicochemical and Reactivity Comparison

Electronic Effects

  • 4-Bromo-2-(methoxy-D3)pyridine : Methoxy’s electron-donating effect activates positions 3 and 5 for electrophilic substitution. Bromine’s electron-withdrawing effect deactivates the ring slightly.
  • Non-Deuterated Analogs: Similar electronic profiles, but deuterium’s isotopic effect may marginally reduce reaction rates in SN2 pathways .

Metabolic Stability

  • Deuterated vs. Non-Deuterated Methoxy: The C-D bond in 4-Bromo-2-(methoxy-D3)pyridine resists oxidative cleavage by cytochrome P450 enzymes, extending half-life in biological systems .

Spectroscopic Properties

  • NMR : Deuterated methoxy eliminates the proton signal at ~δ 3.8 ppm, simplifying spectral interpretation .
  • Mass Spectrometry : Molecular ion peaks differ by ~3 Da (CD₃ vs. CH₃), aiding isotopic tracking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(methoxy-D3)pyridine with isotopic purity?

  • Methodological Answer : The deuterated methoxy group can be introduced via nucleophilic substitution using deuterated methylating agents (e.g., CD₃I) under basic conditions. Precise control of reaction stoichiometry and temperature (e.g., 0–25°C) minimizes isotopic scrambling. Post-synthesis, column chromatography with deuterated solvents (e.g., CDCl₃) preserves isotopic integrity. Characterization via ¹H/²H NMR and high-resolution mass spectrometry (HRMS) confirms isotopic labeling efficiency .

Q. How should researchers characterize the structural and isotopic purity of 4-Bromo-2-(methoxy-D3)pyridine?

  • Methodological Answer :

  • NMR : ¹H NMR identifies non-deuterated impurities, while ²H NMR quantifies deuterium incorporation.
  • Mass Spectrometry : HRMS detects isotopic patterns (e.g., M+3 peak for CD₃ groups).
  • X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves bond lengths and angles, confirming regiochemistry. For example, planar pyridine rings with dihedral angles <5° between substituents are typical .

Q. What are the stability considerations for handling deuterated pyridine derivatives?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent H/D exchange. Avoid protic solvents (e.g., H₂O, MeOH) during reactions. Monitor stability via periodic NMR checks over 72 hours. Contradictions in shelf-life reports (e.g., 3–6 months in literature vs. experimental observations) suggest batch-specific degradation; always validate empirically .

Advanced Research Questions

Q. How does the deuterated methoxy group influence reaction kinetics in cross-coupling reactions?

  • Methodological Answer : Kinetic isotope effects (KIEs) can be measured using comparative Suzuki-Miyaura couplings with deuterated vs. non-deuterated analogs. For example, slower C–O bond cleavage in CD₃ groups may reduce reaction rates. Monitor via time-resolved ¹H NMR or GC-MS. Computational studies (e.g., DFT with B3LYP functionals ) predict transition-state energy differences, corroborating experimental KIE values .

Q. What computational strategies best model the electronic effects of the bromo-deuteromethoxy substituents?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set optimize geometry and electron density maps. Compare HOMO-LUMO gaps and Mulliken charges between 4-Bromo-2-(methoxy-D3)pyridine and non-deuterated analogs to quantify electronic perturbations. Contradictions between DFT-predicted and experimental dipole moments may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .

Q. How can researchers resolve contradictions in reported regioselectivity for nucleophilic substitutions on similar bromopyridines?

  • Methodological Answer : Systematic variation of reaction conditions (e.g., solvent polarity, base strength) identifies dominant factors. For example, polar aprotic solvents (DMF/DMSO) favor para-substitution in some studies but meta in others. Use Hammett plots to correlate substituent effects with regioselectivity. Cross-validate with kinetic data and DFT-computed activation barriers .

Q. What crystallographic challenges arise when analyzing deuterated pyridine derivatives?

  • Methodological Answer : Deuteration reduces X-ray scattering contrast, complicating hydrogen/deuterium position refinement. Use high-resolution synchrotron data (λ <1 Å) and SHELXL’s ISOR restraints to model anisotropic displacement parameters. Compare with neutron diffraction data if available. For example, intramolecular H-bonds in non-deuterated analogs (e.g., O–H⋯N ) may shift upon deuteration .

Q. How can isotopic labeling be leveraged in mechanistic studies of pyridine-directed C–H activation?

  • Methodological Answer : Use 4-Bromo-2-(methoxy-D3)pyridine in stoichiometric C–H metallation experiments. Monitor deuterium transfer via MS or isotopic scrambling assays. Contrast with ¹³C/²H dual-labeled analogs to distinguish between concerted vs. stepwise pathways. Contradictions in KIE magnitudes (e.g., primary vs. secondary effects) may indicate competing mechanisms .

Notes

  • Structural analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine ) provide methodological precedents.
  • Contradictions in data (e.g., reaction rates, spectral shifts) should prompt multi-technique validation.

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